
Hydroxy-tris(trimethylsilyloxy)silane
Overview
Description
Hydroxy-tris(trimethylsilyloxy)silane (CAS: 17096-07-0) is a silane derivative characterized by a central silicon atom bonded to three trimethylsiloxy (TMS) groups and one hydroxyl (-OH) group. Its molecular formula is C₉H₃₀O₅Si₄, with a molecular weight of 422.81 g/mol . This compound is widely utilized in biomedical and materials science applications due to its unique combination of hydrophobicity, bioinertness, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trimethylsiloxy) silanol typically involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid, followed by the addition of tetramethyl orthosilicate. The reaction is carried out under controlled temperature conditions, usually between 5°C and 25°C. The final product is obtained through distillation, yielding a high-purity compound .
Industrial Production Methods: In industrial settings, the production of tris(trimethylsiloxy) silanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through distillation and other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing compounds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Radical initiators such as azo compounds and organic peroxides are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Silanols and disilanols.
Reduction: Reduced silicon-containing compounds.
Substitution: Compounds with different functional groups replacing the trimethylsiloxy groups
Scientific Research Applications
Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and hydrophobic properties
Mechanism of Action
The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Differences
The table below summarizes structural features and functional groups of Hydroxy-tris(trimethylsilyloxy)silane and related silanes:
Stability and Reactivity
- This compound exhibits moderate hydrolytic stability, balancing reactivity with silanol (-SiOH) formation for surface anchoring .
- Trimethoxysilane is highly reactive with moisture, posing handling challenges (flammable, explosive in confined spaces) , whereas this compound is safer in aqueous environments .
- Octamethyltrisiloxane lacks functional groups for covalent bonding, limiting its use to non-reactive lubricants or heat-transfer fluids .
Biological Activity
Hydroxy-tris(trimethylsilyloxy)silane (HTMS) is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by three trimethylsiloxy groups attached to a central silicon atom, which imparts unique properties such as high thermal stability and hydrophobicity. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. This article will delve into its biological activity, mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Stability
HTMS is notable for its high thermal stability and hydrophobic characteristics , making it suitable for use in harsh environments. The presence of multiple silicon-oxygen bonds contributes to its stability, allowing it to act as a reagent in various chemical reactions, including radical reactions and hydrosilylation processes.
The biological activity of HTMS can be attributed to its ability to participate in radical reactions, forming stable intermediates. It can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, HTMS undergoes homolytic cleavage, generating reactive species that can interact with biological molecules . This property is particularly relevant in drug delivery systems where controlled release and interaction with biomolecules are essential.
Drug Delivery Systems
HTMS has been explored for its potential in drug delivery systems due to its ability to modify biomolecules and surfaces. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have indicated that HTMS can improve the stability of drug formulations by forming protective siloxane layers around active pharmaceutical ingredients .
Antimicrobial Activity
Research has demonstrated that HTMS exhibits antimicrobial properties. For instance, studies involving organosilicon compounds similar to HTMS have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions facilitated by the siloxane groups .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HTMS derivatives against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting a promising application in coatings for medical devices .
- Biocompatibility : In a study assessing biocompatibility, HTMS-modified surfaces were tested for cytotoxicity using human fibroblast cells. The results showed that HTMS did not induce significant cytotoxic effects, indicating its potential for biomedical applications .
Summary of Biological Activities
Comparison of Siloxane Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₉H₂₈O₄Si₄ | Antimicrobial, drug delivery |
Tris(trimethylsiloxy)silane | C₉H₂₈O₃Si₃ | Limited biological activity |
Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Low antimicrobial activity |
Q & A
Q. Basic: What are the recommended synthesis protocols for Hydroxy-tris(trimethylsilyloxy)silane?
This compound is typically synthesized via controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A common method involves reacting trichlorosilane with trimethylsilanol in a 1:3 molar ratio, using an inert solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine to neutralize HCl byproducts. The reaction must be conducted under nitrogen to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (50–70°C, 0.1–0.5 mmHg) to isolate the product . Characterization via <sup>29</sup>Si NMR is critical to confirm the absence of unreacted silanol groups, which can compromise stability .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Key techniques include:
- <sup>1</sup>H and <sup>29</sup>Si NMR : To verify siloxane bond formation and quantify residual hydroxyl groups.
- FTIR : Peaks at ~1100 cm<sup>-1</sup> (Si-O-Si) and ~840 cm<sup>-1</sup> (Si-C) confirm structural integrity .
- XPS : Validates surface composition in thin-film applications, particularly oxygen-to-silicon ratios .
- GPC or MALDI-TOF : For molecular weight distribution analysis in polymerized derivatives .
Q. Advanced: How can researchers resolve contradictions in hydrolysis kinetics reported for siloxane precursors?
Discrepancies in hydrolysis rates often arise from variations in:
- pH : Acidic conditions (pH ~4) accelerate hydrolysis but may favor oligomerization over monomeric product formation .
- Solvent polarity : Polar solvents (e.g., ethanol-water mixtures) enhance silanol condensation, while nonpolar solvents slow kinetics .
- Temperature : Hydrolysis at 25°C vs. 40°C can alter reaction pathways, as shown in factorial design studies .
To reconcile conflicting data, replicate experiments under standardized conditions (e.g., pH 4.1, 23 h hydrolysis at 25°C) and use response surface methodology (RSM) to model variable interactions .
Q. Advanced: What methodologies optimize this compound for plasma-enhanced chemical vapor deposition (PECVD)?
For PECVD applications:
- Precursor formulation : Blend with cyclohexane (1:1 v/v) to enhance film uniformity and reduce dielectric constants (κ < 2.7) .
- Plasma parameters : Use RF power densities of 0.5–1.0 W/cm<sup>2</sup> and substrate temperatures of 200–300°C to minimize pinhole defects .
- Post-deposition annealing : Anneal at 400°C in N2 to crosslink siloxane networks, improving mechanical stability .
Contradictory reports on film porosity can be addressed by adjusting precursor flow rates and plasma duty cycles .
Q. Basic: What safety precautions are critical when handling this compound?
- Gloves : Use nitrile or butyl rubber gloves (tested for >8 h breakthrough time) .
- Ventilation : Work in a fume hood with <10% exposure limits (OSHA PEL: 10 ppm) .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., HNO3) and moisture .
- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .
Q. Advanced: How does silane concentration impact interfacial adhesion in hybrid coatings?
Higher concentrations (>1 vol. %) increase crosslinking density but may cause brittleness. For optimal adhesion:
- Primer design : Combine with 0.5–1.0 vol. % cross-linkers (e.g., BTSE) to balance flexibility and bond strength .
- Contact angle analysis : Target 80–100° for hydrophobicity without compromising adhesion; RSM models show silane concentration (V2) has the strongest effect .
Contradictory adhesion results in literature often stem from substrate pretreatment differences (e.g., grit-blasting vs. acid etching) .
Q. Basic: How is this compound used in surface functionalization of oxides?
- Silanol activation : Pre-treat SiO2 surfaces with O2 plasma to generate reactive -OH groups.
- Grafting : Immerse substrates in a 2 wt.% silane solution (ethanol/water, 95:5) for 1–2 h, followed by curing at 120°C .
- Validation : Use ellipsometry to measure monolayer thickness (~1–2 nm) and AFM to assess roughness .
Q. Advanced: What strategies mitigate batch-to-batch variability in silane synthesis?
- Stoichiometric control : Employ Schlenk-line techniques to maintain anhydrous conditions and precise molar ratios .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .
- Purification : Implement two-stage distillation with intermediate molecular sieves (3Å) to remove trace water .
Q. Basic: What are the environmental implications of siloxane byproducts?
- Aquatic toxicity : Hydrolyzed silanols exhibit acute toxicity (EC50 < 1 mg/L for Daphnia magna); treat waste with activated carbon before disposal .
- Volatile siloxanes : Capture emissions using cold traps (-78°C) to prevent atmospheric release .
Q. Advanced: How can computational modeling predict silane reactivity in novel solvents?
- DFT calculations : Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to identify transition states .
- COSMO-RS : Predict solvent-silane interactions to optimize solubility and reaction rates .
Discrepancies between experimental and theoretical data often arise from neglected solvent clustering effects in simulations .
Properties
IUPAC Name |
hydroxy-tris(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYRAYSKDXNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375395 | |
Record name | tris(trimethylsiloxy) silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-97-3 | |
Record name | tris(trimethylsiloxy) silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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